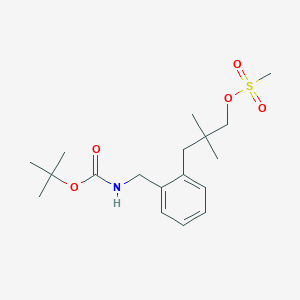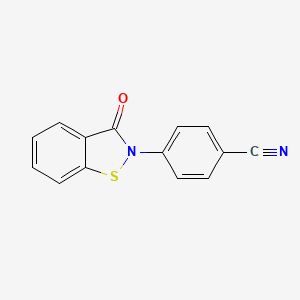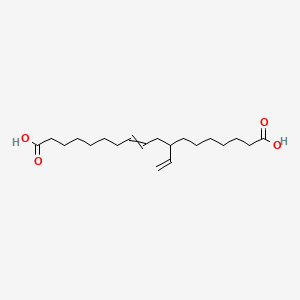
11-Ethenyloctadec-8-enedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-Ethenyloctadec-8-enedioic acid is a long-chain unsaturated dicarboxylic acid with the molecular formula C20H34O4 It is characterized by the presence of an ethenyl group and a double bond within its carbon chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 11-Ethenyloctadec-8-enedioic acid typically involves the functionalization of long-chain hydrocarbons. One common method is the oxidative cleavage of unsaturated fatty acids, such as oleic acid, followed by further functionalization to introduce the ethenyl group. The reaction conditions often include the use of strong oxidizing agents like potassium permanganate or ozone, followed by catalytic hydrogenation to achieve the desired product.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes using microbial fermentation. Specific strains of microorganisms, such as Candida tropicalis, can be engineered to convert renewable resources like oleic acid into the desired dicarboxylic acid. This method is advantageous due to its sustainability and lower environmental impact compared to traditional chemical synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form saturated dicarboxylic acids using hydrogenation catalysts such as palladium on carbon.
Substitution: The ethenyl group in the compound can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of saturated dicarboxylic acids.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
11-Ethenyloctadec-8-enedioic acid has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyamides and polyesters, contributing to the development of high-performance materials.
Biological Studies: The compound’s derivatives are studied for their potential antimicrobial and antifungal properties.
Industrial Applications: It serves as a precursor for the production of lubricants, plasticizers, and surfactants.
作用機序
The mechanism of action of 11-Ethenyloctadec-8-enedioic acid involves its interaction with specific molecular targets, depending on its application. For instance, in polymer chemistry, the compound undergoes polymerization reactions to form long-chain polymers. In biological studies, its derivatives may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.
類似化合物との比較
Octadec-9-enedioic acid: Another long-chain unsaturated dicarboxylic acid with similar structural features but lacking the ethenyl group.
1,18-Octadec-9-enedioic acid: A compound with a similar carbon chain length and double bond position but different functional groups.
Uniqueness: 11-Ethenyloctadec-8-enedioic acid is unique due to the presence of both an ethenyl group and a double bond within its carbon chain. This structural feature imparts distinct reactivity and potential for diverse applications compared to other similar compounds.
特性
CAS番号 |
114293-16-2 |
|---|---|
分子式 |
C20H34O4 |
分子量 |
338.5 g/mol |
IUPAC名 |
11-ethenyloctadec-8-enedioic acid |
InChI |
InChI=1S/C20H34O4/c1-2-18(15-11-8-9-13-17-20(23)24)14-10-6-4-3-5-7-12-16-19(21)22/h2,6,10,18H,1,3-5,7-9,11-17H2,(H,21,22)(H,23,24) |
InChIキー |
DKCJKFHNHRGGHU-UHFFFAOYSA-N |
正規SMILES |
C=CC(CCCCCCC(=O)O)CC=CCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


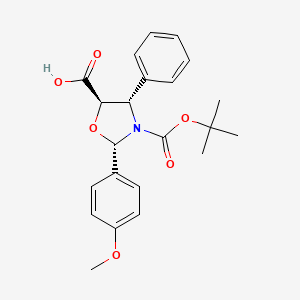
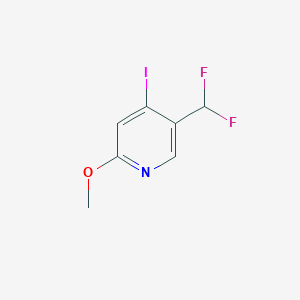
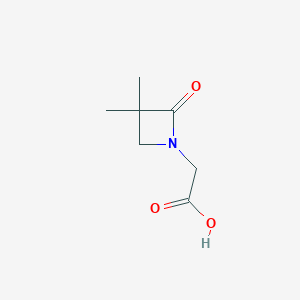
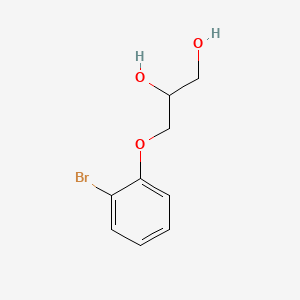
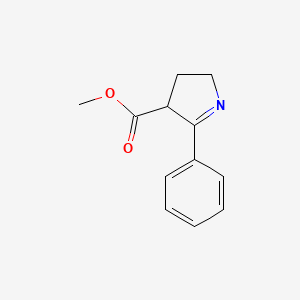

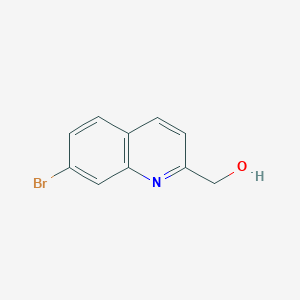
![methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B13973609.png)

![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13973615.png)
![1,1-Dimethylethyl N-[4-[6-(4-morpholinylmethyl)-3-pyridinyl]-1-naphthalenyl]carbamate](/img/structure/B13973616.png)
